molecular formula C17H22N4O2 B2865038 tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate CAS No. 2044713-20-2

tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate

Cat. No. B2865038
CAS RN: 2044713-20-2
M. Wt: 314.389
InChI Key: HPTMUEZHUKKBNV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate” are not well-documented in the available literature .

Scientific Research Applications

Crystal Structure and Analysis

Research on imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, highlights their structural characteristics and interactions. Studies have explored the crystal structure and Hirshfeld surface analysis of these compounds, revealing insights into their molecular conformations and potential applications in designing new materials or drug molecules (Dhanalakshmi et al., 2018).

Synthesis and Inhibitory Activity

Various imidazo[1,2-a]pyridines linked to carbamate moiety have been synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential applications in medicinal chemistry for diabetes management or treatment (Saeedi et al., 2020).

Molecular Structure and Vibrational Properties

Further research into derivatives of imidazo[1,2-a]pyridine emphasizes their role in chemical fields, with studies on their synthesis, crystal structure, and vibrational properties. These studies provide a foundation for understanding the interactions and stability of such compounds, which is crucial for their application in drug design and material science (Chen et al., 2021).

Mechanofluorochromic and Gel Formation Properties

Investigations into pyrimidine-containing compounds have revealed their potential as non-traditional π-gelators and mechanofluorochromic dyes, suggesting applications in the development of responsive materials and sensors (Mi et al., 2018).

Catalytic and Structural Effects

Research also extends to the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium on structure and catalysis, exploring how structural modifications influence catalytic activities and potentially offering a pathway to developing new catalysts (Specht et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate” is not currently known .

properties

IUPAC Name

tert-butyl N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-15(21)20-14/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTMUEZHUKKBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate

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